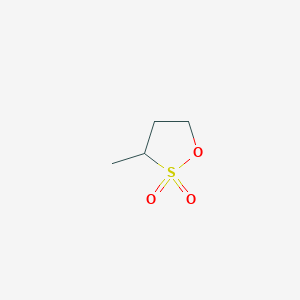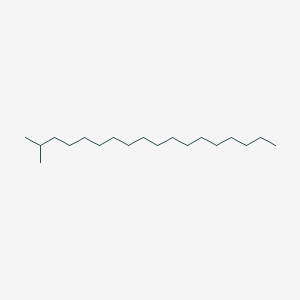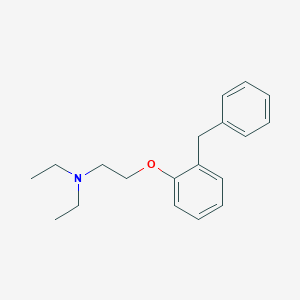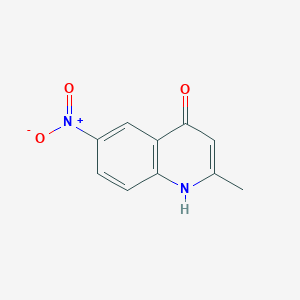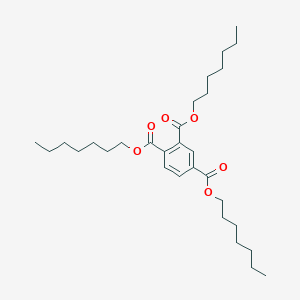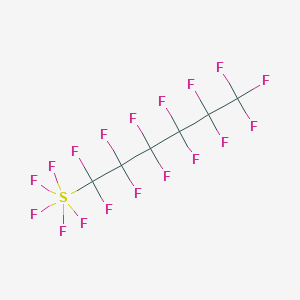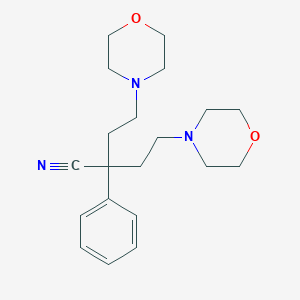
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C22H36N2O2 and a molecular weight of 368.54 g/mol. This compound is also known as BMEP or BME-2P.
Mécanisme D'action
The mechanism of action of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It is also thought to act on the central nervous system, reducing the perception of pain.
Effets Biochimiques Et Physiologiques
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is its potent anti-inflammatory and analgesic properties. This makes it a valuable compound for the development of new drugs for the treatment of pain and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its potential applications in other areas, such as cancer treatment and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound with significant potential for scientific research. Its anti-inflammatory and analgesic properties make it a valuable candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Méthodes De Synthèse
The synthesis of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- involves the reaction of 4-morpholino-2-phenylbutyronitrile and 2-(2-morpholinoethyl) morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields of BMEP.
Applications De Recherche Scientifique
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
1241-77-6 |
|---|---|
Nom du produit |
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- |
Formule moléculaire |
C20H29N3O2 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H29N3O2/c21-18-20(19-4-2-1-3-5-19,6-8-22-10-14-24-15-11-22)7-9-23-12-16-25-17-13-23/h1-5H,6-17H2 |
Clé InChI |
FMAUXVWPDOEKAZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
Autres numéros CAS |
1241-77-6 |
Synonymes |
2-(2-Morpholinoethyl)-2-phenyl-4-morpholinobutanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



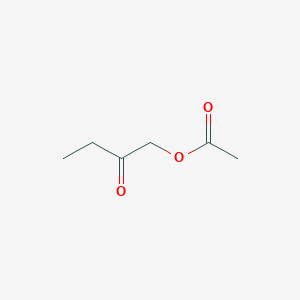
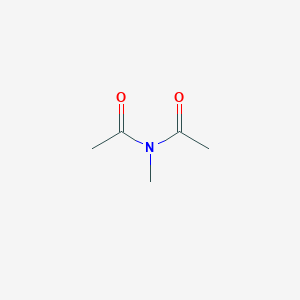
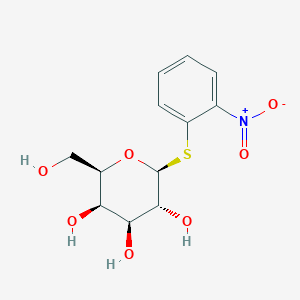
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
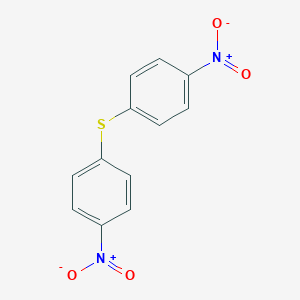
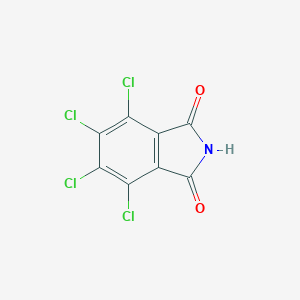
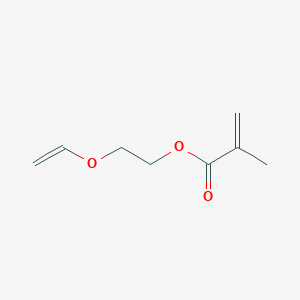
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
